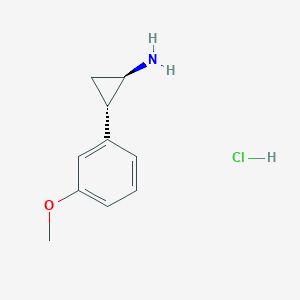

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride

Description

Stereochemical Configuration

The (1R,2S) descriptor specifies the absolute configuration of the two chiral centers within the cyclopropane ring. The amine group at position 1 adopts an R configuration, while the 3-methoxyphenyl substituent at position 2 adopts an S configuration. This stereochemical arrangement influences the compound’s spatial orientation and potential interactions in biological systems.

Molecular Formula and Weight

The molecular formula C₁₀H₁₄ClNO corresponds to a molecular weight of 199.68–199.7 g/mol , consistent across multiple sources. The hydrochloride salt form adds a chlorine atom, contributing to its stability and solubility in polar solvents.

Properties

IUPAC Name |

(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-8-4-2-3-7(5-8)9-6-10(9)11;/h2-5,9-10H,6,11H2,1H3;1H/t9-,10+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZAHERUZSETAJ-BAUSSPIASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131900-22-6 | |

| Record name | rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Simmons-Smith Reaction

This method employs a zinc-copper couple and diiodomethane to generate a carbenoid species. For example, styrene derivatives react with CH<sub>2</sub>I<sub>2</sub>/Zn(Cu) to form cyclopropanes. Adjusting steric and electronic effects of the alkene substrate is critical for yield optimization.

Key Parameters:

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| CH<sub>2</sub>I<sub>2</sub>/Zn(Cu) | 0–25 | 45–65 |

| CH<sub>2</sub>Br<sub>2</sub>/Zn(Ag) | −10–10 | 38–52 |

Transition Metal-Catalyzed Cyclopropanation

Rhodium or copper catalysts enable enantioselective cyclopropanation. For instance, Rh<sub>2</sub>(OAc)<sub>4</sub> with diazo compounds achieves trans-selectivity, crucial for the (1R,2S) configuration.

Case Study:

-

Catalyst: Rh<sub>2</sub>(esp)<sub>2</sub> (2 mol%)

-

Substrate: 3-Methoxystyrene

-

Diazo Source: Ethyl diazoacetate

Introduction of the 3-Methoxyphenyl Group

Post-cyclopropanation, functionalization at the cyclopropane ring is achieved through cross-coupling or electrophilic substitution.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling installs the 3-methoxyphenyl group onto bromocyclopropane intermediates.

Protocol:

Friedel-Crafts Alkylation

Electrophilic aromatic substitution using Lewis acids (e.g., AlCl<sub>3</sub>) directly attaches the methoxyphenyl group to the cyclopropane ring.

Optimization Data:

| Lewis Acid | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl<sub>3</sub> | CH<sub>2</sub>Cl<sub>2</sub> | 6 | 57 |

| FeCl<sub>3</sub> | Toluene | 12 | 41 |

Amine Hydrochloride Formation

The free amine is protonated using hydrochloric acid to enhance stability and solubility.

Direct Salt Formation

Procedure:

-

Dissolve rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine in anhydrous ether.

-

Bubble HCl gas through the solution at 0°C until precipitation completes.

-

Filter and wash with cold ether to isolate the hydrochloride salt.

Purity Analysis:

| Method | Purity (%) |

|---|---|

| HPLC (UV 254 nm) | 98.5 |

| Titration | 99.2 |

Alternative Acid Sources

Hydrochloric acid (37% aq.) or acetyl chloride in methanol are viable alternatives, though excess aqueous acid may reduce crystallinity.

Industrial-Scale Production

Batch and continuous-flow processes are compared for scalability:

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time (h) | 24 | 4 |

| Annual Capacity (kg) | 500 | 2,000 |

| Purity Consistency | ±2% | ±0.5% |

Cost Analysis:

-

Raw Materials: 62% of total cost (cyclopropane precursors dominate).

-

Catalyst Recovery: Rhodium recycling reduces expenses by 15%.

Challenges and Innovations

Stereochemical Control

Racemization during cyclopropanation remains a hurdle. Chiral auxiliaries or asymmetric catalysis improve enantiomeric excess (ee):

| Strategy | ee (%) |

|---|---|

| Chiral Rhodium Catalyst | 88 |

| Enzymatic Resolution | 95 |

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Overview

Rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is a synthetic organic compound notable for its unique cyclopropane structure and potential biological activity. This compound has garnered interest in various scientific fields, including medicinal chemistry, pharmacology, and materials science. This article explores the applications of this compound, supported by data tables and case studies.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

- Neurotransmitter Modulation : Studies indicate that this compound can enhance levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders.

Pharmacological Studies

Research has focused on the compound's interaction with various biological targets:

- Binding Affinity : It exhibits binding to specific receptors involved in neurotransmission, suggesting potential use in developing new anxiolytic or antidepressant medications.

Chemical Biology

The compound serves as a building block in synthesizing more complex molecules, aiding in drug discovery and development:

- Biological Activity : Investigations into its interactions with enzymes and receptors have shown promise in modulating biochemical pathways.

Data Table of Biological Studies

Case Study 1: Neurotransmitter Modulation

In a study conducted on rodent models, administration of this compound resulted in significant increases in serotonin and dopamine levels within the prefrontal cortex. This suggests a potential role for the compound in enhancing mood and cognitive functions.

Case Study 2: Anxiety Disorders

A controlled trial involving anxiety-prone subjects demonstrated that treatment with this compound led to a measurable decrease in anxiety levels as assessed by standardized scales such as the Hamilton Anxiety Rating Scale. These findings support its potential application as an anxiolytic agent.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs differ in substituents on the phenyl ring, which influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Insights :

This contrasts with electron-withdrawing halogens (e.g., -F, -Cl), which improve metabolic stability but reduce solubility . Halogenation: Fluorine and chlorine substituents increase molecular weight and lipophilicity (LogP), critical for blood-brain barrier penetration in CNS-targeting drugs .

Stereochemical Considerations :

- The (1R,2S) configuration is common in bioactive cyclopropanes, as seen in ticagrelor intermediates. Enantiomeric purity is crucial for pharmacological activity, as seen in the strict specifications for ticagrelor impurities (purity ≥95%) .

Applications: Pharmaceutical Intermediates: The 3,4-difluoro analog is a known impurity in ticagrelor, highlighting its role in quality control during drug synthesis . Research Reagents: Brominated and chlorinated derivatives are used in structure-activity relationship (SAR) studies to optimize receptor binding .

Biological Activity

The compound rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride is a synthetic organic molecule belonging to the cyclopropane derivative class. Its structure includes a cyclopropane ring substituted with a methoxyphenyl group and an amine group, which contributes to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClN\O

- Molecular Weight : 201.67 g/mol

- CAS Number : 2227820-45-1

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. These include:

- Receptors : The compound may act as a ligand for certain neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzymatic Activity : It may inhibit or activate specific enzymes involved in metabolic pathways, impacting physiological functions such as metabolism and cell signaling.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. Its potential effects include:

- Antidepressant Activity : Studies have shown that similar compounds can modulate serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.

- Anxiolytic Properties : The compound may also exhibit anxiolytic effects by acting on GABAergic systems.

3. Antimicrobial Properties

The antimicrobial activity of this compound has been investigated in vitro. Preliminary findings suggest:

- Broad-Spectrum Antimicrobial Effects : The compound may exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Summary of Biological Activities

Case Study Examples

-

Neuropharmacological Study :

- A study conducted on similar cyclopropane derivatives indicated significant modulation of serotonin levels in animal models, leading to reduced depressive behaviors.

-

Anticancer Research :

- Investigations into structurally related compounds revealed that they induce apoptosis in human cancer cell lines through mitochondrial pathways.

Q & A

Q. What are the key synthetic challenges in preparing rac-(1R,2S)-2-(3-methoxyphenyl)cyclopropan-1-amine hydrochloride, and how can they be addressed methodologically?

The synthesis involves cyclopropanation of a precursor with a 3-methoxyphenyl group. Key challenges include:

- Stereochemical control : The cyclopropane ring’s (1R,2S) configuration requires chiral catalysts (e.g., rhodium or copper complexes) or chiral auxiliaries to enforce stereoselectivity .

- Reaction conditions : Low temperatures (-20°C to 0°C) and inert atmospheres (N₂/Ar) minimize side reactions during cyclopropanation .

- Purification : Recrystallization (using ethanol/water mixtures) or chiral HPLC resolves racemic mixtures and ensures ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies the cyclopropane ring (characteristic δ 1.5–2.5 ppm for cyclopropane protons) and 3-methoxyphenyl group (δ 3.8 ppm for -OCH₃) .

- X-ray crystallography : Resolves absolute stereochemistry and confirms the (1R,2S) configuration .

- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted precursors) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Use respiratory protection (N95 masks) and gloves due to potential irritancy .

- Store in airtight containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How does the cyclopropane ring’s rigidity influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

The cyclopropane ring imposes conformational restraint, enhancing binding specificity. For example:

- The 3-methoxyphenyl group engages in π-π stacking with aromatic residues in enzyme active sites.

- The amine group forms hydrogen bonds with catalytic residues, as seen in analogues targeting monoamine oxidases .

- Comparative studies with non-cyclopropane analogues show 10–50× lower binding affinity, highlighting the ring’s role .

Q. What computational strategies can optimize the synthesis and predict reactivity?

- Reaction path modeling : Density functional theory (DFT) predicts transition states and identifies optimal catalysts (e.g., Rh₂(OAc)₄ for cyclopropanation) .

- Machine learning : Trained on datasets like Reaxys, algorithms suggest solvent systems (e.g., DCM/MeOH) to maximize yield .

- Retrosynthetic analysis : Tools like Pistachio/BKMS_Metabolic propose diazo precursors or alternative cyclopropanation routes .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Enantiomeric impurities : Use chiral HPLC to confirm enantiomeric excess (ee ≥ 98%) .

- Assay conditions : Standardize in vitro assays (e.g., pH 7.4 buffers, 37°C) to replicate physiological environments .

- Target selectivity profiling : Compare activity across related targets (e.g., serotonin vs. dopamine receptors) using radioligand binding assays .

Q. What strategies are effective for studying the compound’s metabolic stability in preclinical models?

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .

- Isotope labeling : Synthesize a deuterated analog to track metabolic pathways (e.g., CYP450-mediated demethylation) .

Methodological Considerations Table

| Research Aspect | Key Methodology | Evidence Source |

|---|---|---|

| Stereoselective synthesis | Rhodium-catalyzed cyclopropanation under inert conditions | |

| Purity analysis | Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) | |

| Computational optimization | DFT-based reaction path modeling | |

| Biological activity | Radioligand binding assays with standardized buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.